molecular formula C11H18Cl2N2O2 B6269013 5-methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride CAS No. 1909314-33-5

5-methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride

Cat. No.: B6269013
CAS No.: 1909314-33-5
M. Wt: 281.2
InChI Key:
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Description

It is a small molecule that belongs to the class of pyridine derivatives and was first synthesized in 2002 by Servier Laboratories, a French pharmaceutical company. The compound is known for its potent and selective inhibitory activity against the glycine transporter GlyT1, which is involved in the regulation of synaptic transmission in the nervous system.

Preparation Methods

The synthesis of 5-methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride involves the reaction of 2-methoxypyridine with piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form. The compound can be further characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

5-methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Neuroscience: The compound is used as a tool to investigate the role of the glycine transporter GlyT1 in synaptic transmission and cognitive function.

    Pharmacology: It is studied for its potential therapeutic effects in the treatment of neurological disorders.

    Drug Discovery: The compound serves as a lead compound for the development of new drugs targeting the glycine transporter GlyT1.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride involves its potent and selective inhibitory activity against the glycine transporter GlyT1. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, which enhances glycine-mediated neurotransmission. This mechanism is particularly relevant in the context of neurological disorders, where dysregulation of glycine levels can contribute to disease pathology.

Comparison with Similar Compounds

5-methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:

    2-methoxy-5-(piperidin-4-yloxy)pyridine: This compound has a similar structure but differs in the position of the methoxy group.

    5-methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride: This compound is similar but exists in a different salt form.

The uniqueness of this compound lies in its specific inhibitory activity against GlyT1, which makes it a valuable tool for research and potential therapeutic applications.

Properties

CAS No.

1909314-33-5

Molecular Formula

C11H18Cl2N2O2

Molecular Weight

281.2

Purity

95

Origin of Product

United States

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